Cas no 2229313-65-7 (1-(2-fluoro-6-methylphenyl)cyclopropylmethanol)

1-(2-fluoro-6-methylphenyl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol
- [1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol
- 2229313-65-7
- EN300-1769690
-
- インチ: 1S/C11H13FO/c1-8-3-2-4-9(12)10(8)11(7-13)5-6-11/h2-4,13H,5-7H2,1H3
- InChIKey: UCRAMPKGQVEPFT-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C)=C1C1(CO)CC1
計算された属性
- せいみつぶんしりょう: 180.095043196g/mol
- どういたいしつりょう: 180.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-(2-fluoro-6-methylphenyl)cyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769690-1.0g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1769690-0.25g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1769690-10g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 10g |
$4914.0 | 2023-09-20 | ||
Enamine | EN300-1769690-5.0g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1769690-0.5g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1769690-2.5g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1769690-0.05g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1769690-0.1g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1769690-10.0g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1769690-1g |
[1-(2-fluoro-6-methylphenyl)cyclopropyl]methanol |
2229313-65-7 | 1g |
$1142.0 | 2023-09-20 |
1-(2-fluoro-6-methylphenyl)cyclopropylmethanol 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
1-(2-fluoro-6-methylphenyl)cyclopropylmethanolに関する追加情報
Comprehensive Guide to 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol (CAS No. 2229313-65-7): Properties, Applications, and Market Insights
1-(2-fluoro-6-methylphenyl)cyclopropylmethanol (CAS 2229313-65-7) is a fluorinated cyclopropyl methanol derivative gaining attention in pharmaceutical and agrochemical research. This compound belongs to the class of fluorinated aromatic alcohols, characterized by its unique cyclopropylmethanol backbone and 2-fluoro-6-methylphenyl substitution. Its molecular structure combines the stability of a cyclopropyl ring with the reactivity of a benzylic alcohol, making it a versatile intermediate in organic synthesis.
The growing demand for fluorinated building blocks in drug discovery has positioned 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol as a valuable synthetic target. Researchers are particularly interested in its potential as a chiral auxiliary or pharmacophore in medicinal chemistry. The presence of both fluorine and methyl groups on the aromatic ring offers interesting possibilities for structure-activity relationship studies, especially in the development of CNS-active compounds.
From a synthetic chemistry perspective, CAS 2229313-65-7 demonstrates remarkable stability while maintaining sufficient reactivity for further transformations. The cyclopropylmethanol moiety can undergo various reactions including oxidation to aldehydes, esterification, or nucleophilic substitutions. These properties make it particularly useful for constructing complex molecular architectures found in many modern pharmaceuticals.
Recent studies have explored the application of 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol in asymmetric synthesis. The compound's rigid structure and potential for introducing chirality have made it attractive for developing novel catalysts and ligands in transition metal-catalyzed reactions. Its fluorinated aromatic system may also contribute to enhanced metabolic stability when incorporated into drug candidates.
The pharmaceutical industry shows increasing interest in fluorinated cyclopropyl compounds like 2229313-65-7 due to their ability to modulate drug properties. Fluorine incorporation often improves membrane permeability and bioavailability, while the cyclopropyl group can restrict molecular conformation and enhance target binding. These features explain why searches for "fluorinated pharmaceutical intermediates" and "cyclopropyl methanol derivatives" have surged in recent years.
In material science, 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol has shown promise as a building block for specialty polymers. The combination of aromatic and alicyclic components in its structure could lead to materials with unique thermal and mechanical properties. Researchers are investigating its potential in creating high-performance polymers for electronic applications.
The synthesis of CAS 2229313-65-7 typically involves multi-step organic transformations starting from commercially available precursors. Common routes may include cyclopropanation of appropriate olefins followed by functional group interconversions. Process chemists are particularly interested in developing more efficient and scalable methods for producing this fluorinated alcohol, as indicated by the growing number of patent applications in this area.
Analytical characterization of 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol presents some interesting challenges due to its structural features. Modern techniques like NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography are essential for confirming its structure and purity. These analytical aspects are frequently searched by quality control specialists working with similar compounds.
From a regulatory standpoint, 2229313-65-7 currently falls under general chemical regulations rather than specialized controls. However, users should always consult the latest REACH and GHS guidelines when handling this material. Proper storage conditions typically recommend protection from moisture and oxidation, reflecting standard practices for benzylic alcohols.
The market for fluorinated fine chemicals like 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol continues to expand, driven by demand from pharmaceutical and agrochemical sectors. Industry reports suggest particularly strong growth in Asia-Pacific markets, where manufacturers are investing in capabilities to produce complex fluoroorganic compounds. This trend aligns with global searches for "specialty fluorochemical suppliers" and "custom synthesis of fluorinated intermediates."
Future research directions for CAS 2229313-65-7 may explore its biological activity profile more comprehensively. While not currently marketed as an active pharmaceutical ingredient, its structural features suggest potential interactions with various biological targets. Computational chemistry approaches could help predict its ADMET properties and guide potential therapeutic applications.
Environmental considerations for 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol follow general guidelines for fluorinated organic compounds. While not classified as a PBT substance (persistent, bioaccumulative, and toxic), proper waste management practices should be observed. The development of green chemistry approaches to its synthesis and applications remains an active area of investigation.
For researchers working with 2229313-65-7, proper handling procedures should include standard laboratory precautions for organic compounds. While not highly hazardous, appropriate PPE (personal protective equipment) including gloves and eye protection is recommended when handling the pure material or concentrated solutions.
The intellectual property landscape surrounding 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol shows increasing activity, particularly in pharmaceutical applications. Recent patent literature reveals growing interest in its use as an intermediate for kinase inhibitors and GPCR modulators, reflecting broader trends in drug discovery.
Academic interest in fluorinated cyclopropyl derivatives continues to grow, as evidenced by increasing citations in scientific literature. Research groups are particularly focused on developing novel synthetic methodologies to access such structures more efficiently, responding to the pharmaceutical industry's need for diverse three-dimensional building blocks.
In conclusion, 1-(2-fluoro-6-methylphenyl)cyclopropylmethanol (CAS 2229313-65-7) represents an important addition to the toolbox of fluorinated synthetic intermediates. Its unique combination of structural features offers multiple opportunities for innovation in medicinal chemistry, materials science, and catalysis. As research continues to uncover new applications for this compound, its commercial and scientific significance will likely increase in coming years.
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